1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to a trifluorobutane-1,3-dione moiety. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:
Formation of the Diphenylamino Intermediate: This step involves the reaction of diphenylamine with a suitable halogenated benzene derivative under basic conditions to form the diphenylamino intermediate.
Coupling with Trifluorobutane-1,3-dione: The diphenylamino intermediate is then coupled with trifluorobutane-1,3-dione using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out under mild conditions, typically in the presence of a base and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl and trifluoromethyl derivatives.
Scientific Research Applications
1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
- 1-(4-(Diphenylamino)phenyl)-4,4,5,5,5-pentafluoro-3-hydroxypent-2-en-1-one
- 4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole
Comparison: 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione stands out due to its unique trifluoromethyl groups, which enhance its electron-withdrawing properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing characteristics, such as in the development of optoelectronic materials .
Properties
IUPAC Name |
4,4,4-trifluoro-1-[4-(N-phenylanilino)phenyl]butane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO2/c23-22(24,25)21(28)15-20(27)16-11-13-19(14-12-16)26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKDTJSLKUJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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